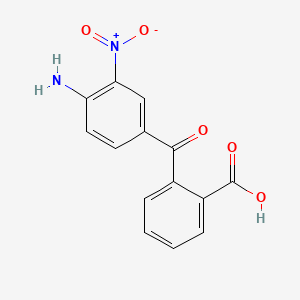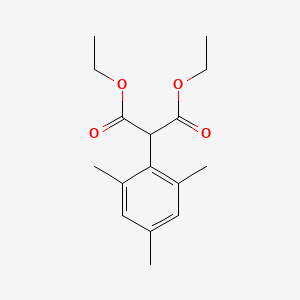
Diethyl 2,4,6-trimethylphenyl malonate
Übersicht
Beschreibung
Diethyl 2,4,6-trimethylphenyl malonate is an organic compound with the molecular formula C16H22O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and the phenyl ring is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2,4,6-trimethylphenyl malonate can be synthesized through several methods. One common route involves the reaction of 2,4,6-trimethyliodobenzene with diethyl malonate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the iodide group is replaced by the malonate ester .
Another method involves the preparation of a Grignard reagent from 2,4,6-trimethyl halogenated benzene and magnesium. This reagent is then reacted with ethylene oxide to form 2-(2,4,6-trimethylphenyl)ethanol, which is subsequently oxidized to 2-(2,4,6-trimethylphenyl)acetic acid. The acetic acid derivative is then esterified with methanol to form 2-(2,4,6-trimethylphenyl)methyl acetate, which is finally reacted with alkali and dimethyl formate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) ensures the quality and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,4,6-trimethylphenyl malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, methanol, dimethyl formamide
Catalysts: Acid catalysts for esterification reactions
Major Products Formed
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Wissenschaftliche Forschungsanwendungen
Diethyl 2,4,6-trimethylphenyl malonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 2,4,6-trimethylphenyl malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then participate in nucleophilic substitution and alkylation reactions. The presence of the phenyl ring and methyl groups influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the phenyl and methyl substitutions.
Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.
Malonic acid: The parent compound with two carboxyl groups.
Uniqueness
Diethyl 2,4,6-trimethylphenyl malonate is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical properties and reactivity. This substitution pattern enhances the compound’s stability and makes it suitable for specific synthetic applications that simpler malonates may not be able to achieve .
Eigenschaften
IUPAC Name |
diethyl 2-(2,4,6-trimethylphenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-6-19-15(17)14(16(18)20-7-2)13-11(4)8-10(3)9-12(13)5/h8-9,14H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTVMGCSLLAKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1C)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590564 | |
| Record name | Diethyl (2,4,6-trimethylphenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94430-86-1 | |
| Record name | Diethyl (2,4,6-trimethylphenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane,[1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI)](/img/structure/B3059036.png)

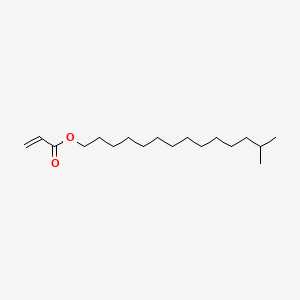




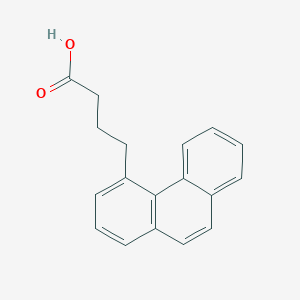


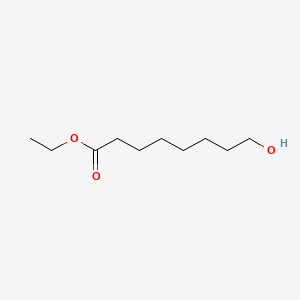
![(S)-5-amino-1,3-dihydrospiro[indene-2,3-pyrrolo[2,3-b]pyridin]-2(1H)-one](/img/structure/B3059054.png)
